Cas no 2227678-68-2 ((2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid)
![(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid structure](https://ja.kuujia.com/scimg/cas/2227678-68-2x500.png)
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1541019
- (2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid
- 2227678-68-2
-
- インチ: 1S/C26H30N2O5/c1-16(25(30)31)27-24(29)21-13-3-2-4-14-23(21)28-26(32)33-15-22-19-11-7-5-9-17(19)18-10-6-8-12-20(18)22/h5-12,16,21-23H,2-4,13-15H2,1H3,(H,27,29)(H,28,32)(H,30,31)/t16-,21+,23-/m0/s1
- InChIKey: GJKRPCHKBSCNDA-YTJPUZGESA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CCCCC[C@H]1C(N[C@H](C(=O)O)C)=O)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 7
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 105Ų
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1541019-0.5g |
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid |
2227678-68-2 | 0.5g |
$1851.0 | 2023-06-05 | ||
Enamine | EN300-1541019-10.0g |
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid |
2227678-68-2 | 10g |
$8295.0 | 2023-06-05 | ||
Enamine | EN300-1541019-0.05g |
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid |
2227678-68-2 | 0.05g |
$1620.0 | 2023-06-05 | ||
Enamine | EN300-1541019-0.1g |
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid |
2227678-68-2 | 0.1g |
$1697.0 | 2023-06-05 | ||
Enamine | EN300-1541019-1.0g |
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid |
2227678-68-2 | 1g |
$1929.0 | 2023-06-05 | ||
Enamine | EN300-1541019-2.5g |
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid |
2227678-68-2 | 2.5g |
$3782.0 | 2023-06-05 | ||
Enamine | EN300-1541019-5.0g |
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid |
2227678-68-2 | 5g |
$5594.0 | 2023-06-05 | ||
Enamine | EN300-1541019-0.25g |
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid |
2227678-68-2 | 0.25g |
$1774.0 | 2023-06-05 |
(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid 関連文献
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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4. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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(2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acidに関する追加情報
Compound CAS No. 2227678-68-2: (2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic Acid
The compound with CAS number 2227678-68-2, known as (2S)-2-{[(1RS,2SR)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptyl]formamido}propanoic acid, is a highly specialized organic molecule with significant applications in the fields of biochemistry and pharmacology. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cycloheptyl ring, and a formamide moiety. The stereochemistry of the molecule is defined by the (S) configuration at the second carbon of the propanoic acid backbone and the (1RS, 2SR) configuration of the cycloheptyl group.
Recent studies have highlighted the importance of this compound in peptide synthesis and modification. The Fmoc group is a well-known protecting group in solid-phase peptide synthesis (SPPS), where it plays a critical role in controlling the reactivity of amino groups during the synthesis process. The cycloheptyl ring introduces rigidity and stability to the molecule, which can enhance its bioavailability and pharmacokinetic properties. Additionally, the formamide moiety contributes to hydrogen bonding capabilities, making this compound suitable for various biochemical interactions.
One of the most promising applications of this compound is in the development of novel therapeutic agents. Researchers have explored its potential as a building block for creating cyclic peptides with enhanced stability and specificity. By incorporating this compound into peptide frameworks, scientists aim to develop molecules that can target specific receptors or enzymes with high precision. Recent findings suggest that such peptides could be effective in treating conditions such as cancer, inflammation, and infectious diseases.
The synthesis of (2S)-propanoic acid derivative involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. Key steps include the formation of the Fmoc-amino cycloheptane intermediate and subsequent coupling reactions to introduce the formamide and propanoic acid groups. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and structural integrity of the final product.
In terms of structural characterization, this compound has been extensively studied using X-ray crystallography and computational modeling. These studies have provided insights into its three-dimensional conformation and intermolecular interactions. For instance, molecular dynamics simulations have revealed that the Fmoc group induces a specific conformational bias in the cycloheptyl ring, which could influence its binding affinity to target proteins.
From an environmental perspective, this compound is not classified as a hazardous material or controlled substance under current regulations. Its production and use are subject to standard safety protocols to ensure minimal impact on human health and ecosystems.
In conclusion, (2S)-propanoic acid derivative represents a cutting-edge advancement in organic chemistry with vast potential in drug discovery and peptide engineering. Its unique structure and functional groups make it an invaluable tool for researchers seeking to design novel therapeutic agents with improved efficacy and selectivity.
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